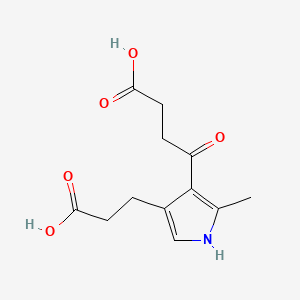
Succinylacetone pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinylacetone pyrrole is a powerful inhibitor of vitamin B12 biosynthesis.
Wissenschaftliche Forschungsanwendungen
Biochemical Properties and Mechanism of Action
Succinylacetone pyrrole is primarily recognized for its ability to inhibit the enzyme delta-aminolevulinic acid dehydratase (ALAD), which is crucial in the heme biosynthetic pathway. This inhibition leads to the accumulation of porphyrins and other metabolites, which can have significant physiological effects. The compound acts as a potent competitive inhibitor of ALAD, affecting both human and animal tissues .
Table 1: Inhibition Effects of this compound
| Enzyme | Inhibition Type | Effect on Metabolism |
|---|---|---|
| Delta-aminolevulinic acid dehydratase | Competitive Inhibition | Accumulation of porphyrins; impacts heme synthesis |
| Porphobilinogen synthase | Competitive Inhibition | Increased excretion of δ-aminolevulinic acid |
Clinical Implications in Metabolic Disorders
This compound's most notable application is in the context of hereditary tyrosinemia, a genetic disorder characterized by the accumulation of tyrosine and its metabolites due to enzyme deficiencies. Patients with this condition exhibit elevated levels of succinylacetone in their urine, which serves as a biomarker for diagnosis . The compound's role as an inhibitor in this metabolic pathway provides insights into therapeutic strategies aimed at managing symptoms and preventing complications associated with tyrosinemia.
Case Study: Hereditary Tyrosinemia
A study demonstrated that patients with hereditary tyrosinemia showed significantly reduced activity of ALAD due to succinylacetone accumulation. This finding underscores the importance of monitoring succinylacetone levels in clinical settings to manage treatment effectively .
Potential Therapeutic Applications
Beyond its diagnostic utility, this compound has potential therapeutic applications due to its inhibitory effects on metabolic enzymes. Research indicates that compounds similar to this compound can be developed into drugs targeting various diseases, including cancer and metabolic disorders.
Table 2: Potential Therapeutic Applications
| Application Area | Mechanism | Potential Benefits |
|---|---|---|
| Cancer Treatment | Inhibition of metabolic pathways | Reduces tumor growth via metabolic disruption |
| Metabolic Disorder Management | Regulation of enzyme activity | Alleviates symptoms associated with enzyme deficiencies |
Synthesis and Development of Derivatives
The synthesis of this compound and its derivatives is an area of active research. Various synthetic routes have been explored to enhance the efficacy and specificity of these compounds for therapeutic use. For instance, recent studies have focused on creating derivatives that exhibit improved inhibition profiles against ALAD while minimizing side effects .
Case Study: Synthesis Approaches
Recent advancements in synthetic methodologies have allowed for the efficient production of pyrrole-based drug candidates, including those derived from this compound. These compounds have shown promising bioactivities such as anti-inflammatory and anticancer effects .
Eigenschaften
CAS-Nummer |
80037-86-1 |
|---|---|
Molekularformel |
C12H15NO5 |
Molekulargewicht |
253.25 g/mol |
IUPAC-Name |
4-[4-(2-carboxyethyl)-2-methyl-1H-pyrrol-3-yl]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-7-12(9(14)3-5-11(17)18)8(6-13-7)2-4-10(15)16/h6,13H,2-5H2,1H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
NRCLTECUGCYICQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CN1)CCC(=O)O)C(=O)CCC(=O)O |
Kanonische SMILES |
CC1=C(C(=CN1)CCC(=O)O)C(=O)CCC(=O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
80037-86-1 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Succinylacetone pyrrole; SA-Pyrrole; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















